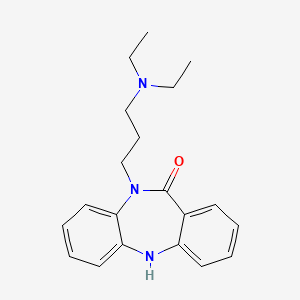![molecular formula C8H10O2 B13829467 (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-3-oxatricyclo[43002,4]nonan-8-one is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of specific diol precursors under acidic conditions, leading to the formation of the tricyclic core. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Researchers are exploring its potential as a precursor for developing new pharmaceuticals with therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,4S,6R)-3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-Hydroxy-2,2-dithiophen-2-ylacetate: Another structurally related compound with distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C8H10O2/c9-5-1-4-2-7-8(10-7)6(4)3-5/h4,6-8H,1-3H2/t4?,6?,7-,8+/m0/s1 |
Clave InChI |
DODKXOYMNRSIRA-NYLZCSOASA-N |
SMILES isomérico |
C1[C@H]2[C@H](O2)C3C1CC(=O)C3 |
SMILES canónico |
C1C2CC(=O)CC2C3C1O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


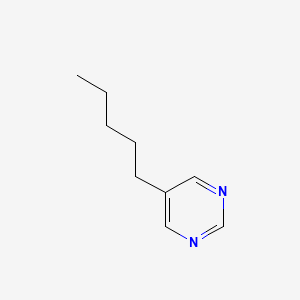


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


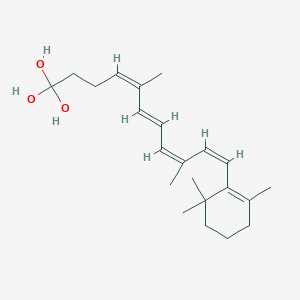
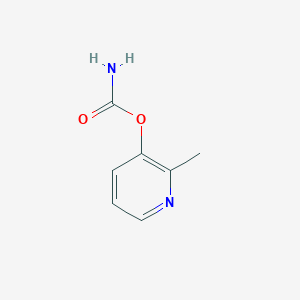
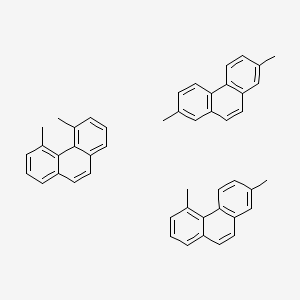
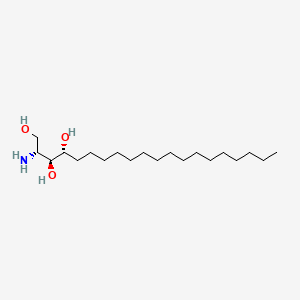
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
